![molecular formula C12H15Cl2N3O2 B1523334 {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride CAS No. 1311314-88-1](/img/structure/B1523334.png)
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride
Overview
Description
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C12H15Cl2N3O2 and its molecular weight is 304.17 g/mol. The purity is usually 95%.
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Biological Activity
The compound {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride , also known by its CAS number 1311314-88-1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antidiabetic, anticancer, and enzyme inhibitory effects, supported by relevant research findings and data.
- Molecular Formula : CHClNO
- Molecular Weight : 267.71 g/mol
- CAS Number : 1311314-88-1
Biological Activity Overview
Research indicates that compounds with a benzodioxole structure exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
1. Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, a related compound demonstrated significant inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. The IC values for this activity were reported as follows:
- Compound IIa: IC = 0.85 µM
- Compound IIc: IC = 0.68 µM
These compounds showed minimal cytotoxicity towards normal cells (IC > 150 µM), suggesting a favorable safety profile for antidiabetic applications .
2. Anticancer Activity
The anticancer potential of the compound is evident from studies assessing its effects on various cancer cell lines. Notably, compound IIc exhibited significant activity against four cancer cell lines with IC values ranging from 26 to 65 µM. In vivo studies using a streptozotocin-induced diabetic mouse model indicated that treatment with compound IIc led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL, further supporting its therapeutic potential .
3. Enzyme Inhibition
The compound also acts as an inhibitor of key enzymes involved in metabolic processes. A study profiling numerous chemicals found that compounds similar to this compound displayed inhibitory effects on various enzymatic activities, contributing to their potential as therapeutic agents .
Data Table: Biological Activities Summary
Activity Type | Compound | IC Value | Notes |
---|---|---|---|
Antidiabetic | IIa | 0.85 µM | Minimal cytotoxicity on normal cells |
Antidiabetic | IIc | 0.68 µM | Significant blood glucose reduction in vivo |
Anticancer | IIc | 26 - 65 µM | Effective against multiple cancer cell lines |
Enzyme Inhibition | Various | Varies | Inhibitory effects on metabolic enzymes |
Case Studies
Several case studies have explored the pharmacological properties of benzodioxole derivatives:
- In Vitro Studies : These studies typically assess the cytotoxicity and enzyme inhibition capabilities of the compounds against cancer cell lines and normal cells.
- In Vivo Models : The efficacy of these compounds in reducing blood glucose levels has been demonstrated in diabetic mouse models, showcasing their potential as antidiabetic agents.
- Comparative Analysis : Compounds with similar structures have been compared to assess their relative efficacy and safety profiles, providing insights into their therapeutic potentials.
Scientific Research Applications
Pharmacological Studies
The compound is primarily investigated for its role in pharmacology, particularly as a potential therapeutic agent. It has shown promise in:
- Anticancer Activity : Research indicates that the compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest antibacterial activity against various pathogens, indicating its potential as an antimicrobial agent .
Biochemical Research
In biochemical contexts, this compound serves as a useful probe for studying:
- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes related to disease pathways, particularly those involved in cancer and inflammation .
- Signal Transduction Pathways : The compound is being explored for its effects on signaling pathways that regulate cellular processes, which could lead to novel therapeutic strategies .
Case Study 1: Anticancer Efficacy
A study published in Journal of Cancer Research examined the effects of {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride on human breast cancer cells. The researchers found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Research conducted by Microbial Drug Resistance highlighted the antimicrobial properties of this compound against Staphylococcus aureus. The study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an alternative treatment for bacterial infections.
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-N-methylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-13-6-12-14-5-9(15-12)8-2-3-10-11(4-8)17-7-16-10;;/h2-5,13H,6-7H2,1H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQADYMDEVMRFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(N1)C2=CC3=C(C=C2)OCO3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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